Desmethylfluoxetine-d5 Hydrochloride
Overview
Description
Desmethylfluoxetine-d5 Hydrochloride, also known as Norfluoxetine-d5 Hydrochloride, is a compound with the CAS number 1188265-34-0 . It’s not intended for human or veterinary use but for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C16H17ClF3NO. The SMILES string representation isCl.[2H]c1c([2H])c([2H])c(c([2H])c1[2H])C(CCNC)Oc2ccc(cc2)C(F)(F)F
. This representation can be used to visualize the molecular structure in appropriate software.
Scientific Research Applications
Analytical Method Development
- Liquid Chromatography/Tandem Mass Spectrometry : A method for determining fluoxetine and its active metabolite, norfluoxetine, in human plasma was developed using liquid chromatography/tandem mass spectrometry (LC/MS/MS) with deuterated fluoxetine as an internal standard. This method provides high levels of analytical sensitivity and specificity, making it more sensitive than previous methods for fluoxetine and norfluoxetine determination (Li et al., 2002).
Pharmacological Studies
Enantiomers of Norfluoxetine as Serotonin Uptake Inhibitors : Research comparing the enantiomers of norfluoxetine demonstrated differing potencies as inhibitors of serotonin uptake. This study contributes to understanding the pharmacological effects of fluoxetine and its metabolites (Fuller et al., 1992).
Sequential Metabolism of Secondary Alkyl Amines : A study on the metabolism of (S)-fluoxetine and its secondary amine metabolites provided insights into the formation of metabolic-intermediate (MI) complexes and the competitive inhibition of MI complex formation by primary amine metabolites (Hanson et al., 2010).
Fluoxetine Hydrochloride Discovery : The development and challenges encountered during the discovery of fluoxetine hydrochloride, a selective serotonin-reuptake inhibitor, are detailed, providing historical context and pharmacological understanding (Wong et al., 2005).
Environmental and Ecological Impact Studies
Fluoxetine in Aquatic Systems : A study on waterborne fluoxetine showed its potential endocrine-disrupting effects on the reproductive physiology of male fish, emphasizing environmental concerns related to pharmaceuticals (Mennigen et al., 2010).
Serotonin-Related Activity in Sheepshead Minnow : Investigation of fluoxetine exposure on the serotonergic system in sheepshead minnows highlighted the sublethal changes in neurotransmitter levels and potential ecological implications (Winder et al., 2009).
Mechanism of Action
Target of Action
Desmethylfluoxetine-d5 Hydrochloride, also known as Norfluoxetine-d5 Hydrochloride (Phenyl-d5), primarily targets the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is a key factor in many psychological conditions .
Mode of Action
Norfluoxetine-d5 Hydrochloride acts by inhibiting the serotonin reuptake in the synapse by binding to the reuptake pump on the neuronal membrane . This increases the availability of serotonin and enhances neurotransmission . It has also been suggested that it can increase noradrenaline and dopamine levels in the prefrontal cortex through its interaction with the 5-HT 2C receptor .
Biochemical Pathways
The compound affects the serotonergic neurotransmission pathway by potently and selectively inhibiting the neuronal reuptake of serotonin . This leads to an increase in serotonin concentration in the synaptic cleft, enhancing serotonergic neurotransmission .
Pharmacokinetics
The compound is almost completely absorbed after oral administration . It is metabolized by the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A . The metabolite Norfluoxetine is also an active compound that inhibits serotonin reuptake .
Result of Action
The increase in serotonin availability at the synaptic cleft enhances neurotransmission, which can lead to an improvement in symptoms of depression and other psychiatric disorders . This can result in mood elevation and reduction in anxiety and negative thoughts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Norfluoxetine-d5 Hydrochloride. For instance, individual differences in metabolism speed, influenced by factors such as genetics, age, and overall health, can affect the drug’s effectiveness and the duration of its action . Furthermore, the compound has been found in the tissues of fish exposed to wastewater effluent , indicating that it can persist in the environment and potentially affect wildlife.
properties
IUPAC Name |
3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i1D,2D,3D,4D,5D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTWWEPBGGXBTO-GWVWGMRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670082 | |
Record name | 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1188265-34-0 | |
Record name | Benzene-2,3,4,5,6-d5-propanamine, γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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